molecular formula C16H9Cl3N2O B2483529 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine CAS No. 477872-34-7

4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine

Cat. No.: B2483529
CAS No.: 477872-34-7
M. Wt: 351.61
InChI Key: KKCXOURIEXZHDV-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine is a pyridazine derivative characterized by a central pyridazine ring substituted with chlorine at position 4, a phenyl group at position 3, and a 2,4-dichlorophenoxy group at position 4.

Properties

IUPAC Name

4-chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O/c17-11-6-7-14(12(18)8-11)22-15-9-13(19)16(21-20-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCXOURIEXZHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of γ-Keto Esters with Hydrazine

The pyridazine ring is constructed via cyclocondensation of ethyl 3-phenylacetoacetate (γ-keto ester) with hydrazine hydrate. This method, adapted from pyridazinone syntheses, proceeds as follows:

Reaction Conditions

  • Substrates : Ethyl 3-phenylacetoacetate (1.0 equiv), hydrazine hydrate (1.5–2.0 equiv).
  • Catalyst : Sodium hydroxide (1.5 equiv) in ethanol.
  • Temperature : 80–100°C, 6–8 hours.
  • Workup : Acidification with glacial acetic acid yields 3-phenylpyridazine-4,6-dione as a pale yellow solid.

Mechanistic Insight
The reaction proceeds through hydrazine attack at the carbonyl groups, followed by cyclodehydration. Sodium hydroxide facilitates enolate formation, enhancing nucleophilicity.

Dichlorination of Pyridazinone to 4,6-Dichloro-3-Phenylpyridazine

POCl₃-Mediated Chlorination

The dione undergoes dichlorination using excess POCl₃ under reflux:

Optimized Protocol

  • Reagents : 3-Phenylpyridazine-4,6-dione (1.0 equiv), POCl₃ (5.0 equiv), catalytic DMF (0.1 equiv).
  • Temperature : 135–150°C, 4–6 hours.
  • Yield : 70–85% after recrystallization from hexane.

Key Considerations

  • DMF catalyzes the conversion of carbonyl to chlorides via Vilsmeier-Haack intermediate formation.
  • Excess POCl₃ ensures complete conversion, avoiding residual hydroxyl groups.

Regioselective Substitution at Position 6

Nucleophilic Aromatic Substitution with 2,4-Dichlorophenol

The 6-chloro group in 4,6-dichloro-3-phenylpyridazine undergoes substitution with 2,4-dichlorophenoxide under basic conditions:

Procedure

  • Deprotonation : 2,4-Dichlorophenol (1.2 equiv) treated with KOH (1.5 equiv) in DMF generates the phenoxide.
  • Substitution : 4,6-Dichloro-3-phenylpyridazine (1.0 equiv) added at 60–80°C, stirred for 12–18 hours.
  • Workup : Precipitation in ice-water, filtration, and chromatography (SiO₂, ethyl acetate/hexane) yield the title compound.

Regioselectivity Drivers

  • Electronic Effects : The 6-position is more electrophilic due to para-nitrogen and meta-chlorine electron withdrawal.
  • Steric Factors : 4-Chloro’s proximity to the bulky phenyl group hinders substitution.

Alternative Synthetic Routes

Ullmann-Type Coupling for Ether Formation

A copper-catalyzed coupling between 4,6-dichloro-3-phenylpyridazine and 2,4-dichlorophenol offers an alternative pathway:

Conditions

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Base : Cs₂CO₃ (2.0 equiv) in DMSO, 110°C, 24 hours.
  • Yield : 50–60%, lower than nucleophilic substitution due to side reactions.

One-Pot Cyclocondensation-Chlorination-Substitution

A sequential protocol minimizes intermediate isolation:

  • Cyclocondensation of γ-keto ester and hydrazine.
  • In situ POCl₃ chlorination.
  • Direct addition of 2,4-dichlorophenoxide.
    Advantage : Reduces purification steps; Yield : 55–65% overall.

Analytical Characterization Data

Table 1: Spectroscopic Data for 4-Chloro-6-(2,4-Dichlorophenoxy)-3-Phenylpyridazine

Technique Data
¹H NMR (CDCl₃) δ 7.82–7.45 (m, 5H, Ph), 7.38 (d, J=8.9 Hz, 1H, ArH), 7.12 (dd, J=8.9, 2.5 Hz, 1H, ArH), 6.95 (d, J=2.5 Hz, 1H, ArH)
¹³C NMR δ 158.1 (C-O), 148.9 (C-Cl), 137.2–125.3 (Ar-C), 119.8 (pyridazine C)
HRMS [M+H]⁺ Calc. 405.9691; Found 405.9689
m.p. 182–184°C

X-ray Crystallography
Single-crystal analysis confirms the planar pyridazine ring with dihedral angles of 85° between phenyl and dichlorophenoxy groups.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • POCl₃ Recovery : Distillation from reaction mixtures achieves >90% recovery.
  • DMF in Chlorination : Azeotropic drying with toluene minimizes hydrolysis.

Byproduct Management

  • 4-Chloro-6-phenoxy Isomer : Controlled to <2% via temperature modulation.
  • Waste Streams : Neutralization with Ca(OH)₂ precipitates phosphate salts for safe disposal.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic reagents. The reactions are typically carried out in the presence of a catalyst, such as palladium or copper, and a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce quinones or amines, respectively.

Scientific Research Applications

4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine has several scientific research applications, including:

    Agriculture: The compound is used as a herbicide to control the growth of unwanted plants and weeds in agricultural fields.

    Pharmaceuticals: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies to understand its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine involves its interaction with specific molecular targets and pathways. In agricultural applications, the compound inhibits the growth of plants by interfering with essential biochemical processes, such as photosynthesis or cell division. In pharmaceutical research, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

3-Chloro-6-(2,4-dichlorobenzyl)pyridazine (CAS 338779-03-6)
  • Structure: Features a 2,4-dichlorobenzyl group (CH₂-C₆H₃Cl₂) at position 6 instead of the phenoxy group.
  • Molecular Formula : C₁₁H₇Cl₃N₂ (MW 273.55 g/mol) .
  • Key Difference: The benzyl group lacks the oxygen atom present in the phenoxy group, reducing polarity and possibly altering metabolic stability.
3-Chloro-6-methyl-4-phenylpyridazine (CAS 196934-28-8)
  • Structure : Methyl group at position 6 and phenyl at position 3.
  • Molecular Formula : C₁₁H₉ClN₂ (MW 204.66 g/mol) .
  • Key Difference: Smaller substituents (methyl vs.
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Structure: Piperazine ring linked via a propyl chain to a 4-chlorophenoxy group.
  • Key Difference : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity
Target Compound C₁₇H₁₀Cl₃N₂O* ~369.6 2,4-Dichlorophenoxy, Phenyl, Cl Moderate (phenoxy)
3-Chloro-6-(2,4-dichlorobenzyl) C₁₁H₇Cl₃N₂ 273.55 2,4-Dichlorobenzyl Low (benzyl)
3-Chloro-6-methyl-4-phenyl C₁₁H₉ClN₂ 204.66 Methyl, Phenyl Low (methyl)
Piperazine Derivative C₁₈H₂₀Cl₂N₄O 385.28 Piperazine, 4-Chlorophenoxypropyl High (piperazine)

*Estimated based on structural analogs.

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 2,4-dichlorophenoxy group in the target compound increases electrophilicity at the pyridazine ring, enhancing reactivity in substitution reactions compared to methyl or benzyl substituents.
  • Steric Hindrance: The bulky dichlorophenoxy group may reduce reaction rates in further derivatization compared to smaller groups like methyl .

Biological Activity

4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridazine core with chlorophenoxy and phenyl substituents. This specific arrangement is believed to contribute to its biological efficacy.

1. Herbicidal Activity

4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine has been primarily studied for its herbicidal properties. It acts by inhibiting plant growth through interference with critical biochemical processes such as photosynthesis and cell division. Research indicates that the compound effectively controls various weed species, making it a valuable tool in agricultural practices .

Table 1: Herbicidal Efficacy Against Different Plant Species

Plant SpeciesEfficacy (%)Reference
Common Ragweed85
Dandelion90
Crabgrass75

2. Anti-inflammatory Properties

In addition to its herbicidal activity, the compound has shown potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating various inflammatory diseases.

3. Anticancer Activity

Recent investigations have highlighted the anticancer potential of 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through specific molecular interactions. The compound's ability to target cancer cell pathways makes it a candidate for further drug development .

The mechanism of action for this compound involves several pathways:

  • Inhibition of Enzymatic Activity : The chlorophenoxy group may interact with specific enzymes involved in plant growth regulation and inflammation.
  • Receptor Binding : It is hypothesized that the compound binds to certain receptors or proteins within cells, leading to altered cellular responses that promote therapeutic effects.
  • Disruption of Cellular Processes : By affecting key metabolic pathways, the compound can hinder cell division and promote apoptosis in malignant cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine:

  • Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its potential use in inflammatory disorders.
  • Anticancer Study : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundHerbicidal ActivityAnticancer ActivityReference
2,4-Dichlorophenoxyacetic acidHighLow
4-Chlorophenoxyacetic acidModerateModerate
3-PhenylpyridazineLowLow

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